molecular formula C17H17ClF3NO3S B2705007 N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1788559-30-7

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2705007
CAS RN: 1788559-30-7
M. Wt: 407.83
InChI Key: JCOXVUWSJBCYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H17ClF3NO3S and its molecular weight is 407.83. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proton-Donating Ability and Conformation

A study on trifluoro-N-(2-phenylacetyl)methanesulfonamide, a compound with structural similarity, focused on its conformation and proton-donating ability. It was found that the compound exists in two conformers and forms cyclic and chain dimers through hydrogen bonding. This compound exhibited strong hydrogen bond donor properties compared to similar amides, indicating potential applications in understanding hydrogen bonding and molecular interactions (Oznobikhina et al., 2009).

Synthetic Approaches to Derivatives

Research into phenylmethanesulfonamide derivatives highlighted new synthetic approaches based on phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide. These approaches allow for the generation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, showcasing the versatility of sulfonamide derivatives in organic synthesis (Aizina et al., 2012).

Characterization of Highly Reactive Methanesulfonates

Another study focused on the kinetic and spectroscopic characterization of highly reactive methanesulfonates, providing insights into their reactivity and stability. This research contributes to a better understanding of the solvolysis reactions of sulfonate esters, which is crucial for their application in various synthetic routes (Bentley et al., 1994).

Self-Assemblies from Sulfonate-Phosphonate Ligands

The synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands have been reported. These self-assemblies exhibit different structural motifs and demonstrate the potential of sulfonamide derivatives in constructing supramolecular architectures (Shankar et al., 2011).

Asymmetric Hydrogenation Catalyzed by Sulfonamide Complexes

A study on the asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by a sulfonamide complex highlights the high enantioselectivity achieved in the synthesis of 1-aryl-1,2-ethanediols. This research showcases the application of sulfonamide derivatives in catalysis, offering pathways to enantioenriched compounds (Ohkuma et al., 2007).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3NO3S/c1-25-16(14-4-2-3-5-15(14)18)10-22-26(23,24)11-12-6-8-13(9-7-12)17(19,20)21/h2-9,16,22H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOXVUWSJBCYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.